molecular formula C7H6BrNO2 B13011190 2-(Bromomethyl)nicotinic acid

2-(Bromomethyl)nicotinic acid

Cat. No.: B13011190
M. Wt: 216.03 g/mol
InChI Key: AWJOCUAGGGHSMS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)nicotinic acid typically involves the bromination of nicotinic acid derivatives. One common method is the bromination of 2-methyl nicotinic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)nicotinic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products: The major products formed from these reactions include substituted nicotinic acid derivatives, which can be further utilized in various chemical and pharmaceutical applications.

Scientific Research Applications

Agrochemical Applications

Pesticide Development

Compounds derived from nicotinic acid are often utilized in the synthesis of agrochemicals, including herbicides and insecticides. The structural properties of 2-(Bromomethyl)nicotinic acid may allow it to serve as a precursor in developing new pesticides that target specific pests while minimizing environmental impact. The versatility of nicotinic derivatives in agrochemical formulations makes them valuable in sustainable agriculture practices .

Material Science Applications

Photochromic Materials

Recent advancements have explored the use of organic salts derived from this compound in photochromic materials. These materials can change color upon exposure to light and have applications in smart coatings and sensors . The structural modifications provided by bromomethyl groups can enhance the photochromic properties, making them suitable for various technological applications.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial Acylhydrazones from nicotinic acid showed significant activity against Gram-positive bacteria.
NAD+ Repletion Nicotinic acid effectively increased NAD+ levels in patients with mitochondrial myopathy.
Agrochemical Nicotinic derivatives serve as precursors for developing environmentally friendly pesticides.
Photochromic Materials Organic salts derived from brominated nicotinic acid exhibited enhanced photochromism.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)nicotinic acid involves its interaction with various molecular targets and pathways. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. This reactivity makes it a valuable tool for studying enzyme mechanisms and for the development of enzyme inhibitors. Additionally, its structural similarity to nicotinic acid allows it to participate in metabolic pathways involving pyridinecarboxylic acids.

Comparison with Similar Compounds

    Nicotinic Acid (Niacin): A precursor to 2-(Bromomethyl)nicotinic acid, known for its role in metabolism and as a dietary supplement.

    Isonicotinic Acid: An isomer of nicotinic acid with the carboxyl group at the 4-position, used in the synthesis of anti-tuberculosis drugs.

    Picolinic Acid: Another isomer with the carboxyl group at the 2-position, known for its role in metal ion chelation.

Uniqueness: this compound is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile compound for synthetic and medicinal chemistry applications.

Biological Activity

2-(Bromomethyl)nicotinic acid is a derivative of nicotinic acid, which is part of the vitamin B3 family. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity can provide insights into its therapeutic applications and mechanisms of action.

This compound is characterized by the presence of a bromomethyl group attached to the nicotinic acid structure. This modification can influence its reactivity and biological interactions. The compound is often used as an intermediate in organic synthesis, particularly in the development of heterocyclic compounds.

Antimicrobial Activity

Research indicates that derivatives of nicotinic acid, including this compound, exhibit significant antimicrobial properties. A study focused on various acylhydrazones derived from nicotinic acid demonstrated promising activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL against strains such as Staphylococcus epidermidis and Staphylococcus aureus (MRSA) . While specific data on this compound’s antimicrobial efficacy is limited, its structural similarity to other active derivatives suggests potential effectiveness.

Cardiovascular Effects

Nicotinic acid is known for its role in lipid metabolism and cardiovascular health. Studies have shown that nicotinic acid can lower LDL cholesterol and triglycerides while raising HDL cholesterol levels . However, recent clinical trials have questioned the overall benefits of high-dose niacin therapy in reducing cardiovascular events, indicating that while it improves lipid profiles, it may not significantly impact morbidity or mortality associated with cardiovascular diseases . The effects of this compound on cardiovascular health remain to be thoroughly investigated.

The biological activity of nicotinic acid derivatives is often mediated through various mechanisms, including:

  • Modulation of Receptor Activity : Nicotinic acid interacts with G protein-coupled receptors, influencing neurotransmitter release and neuronal excitability.
  • NAD+ Precursor : Nicotinic acid serves as a precursor for NAD+, a crucial cofactor in metabolic reactions, which may play a role in cellular energy production and signaling pathways associated with aging and metabolic diseases .
  • Antioxidant Properties : Some studies suggest that nicotinic acid derivatives may exhibit antioxidant activity, potentially protecting cells from oxidative stress .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on a series of acylhydrazones derived from nicotinic acid found that certain compounds displayed significant antimicrobial activity against resistant bacterial strains. This highlights the potential for developing new antibiotics based on modified nicotinic acid structures .
  • Cardiovascular Research : Clinical trials assessing the impact of niacin on cardiovascular outcomes have provided mixed results. While earlier studies indicated benefits, more recent investigations suggest that the risks associated with high doses may outweigh the benefits .

Data Table: Biological Activities

Activity TypeDescriptionReference
AntimicrobialPotential against Gram-positive bacteria
Lipid MetabolismIncreases HDL; lowers LDL and triglycerides
Cardiovascular RiskMixed results; high doses may not reduce events
NAD+ PrecursorInvolved in metabolic pathways and energy production

Properties

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

IUPAC Name

2-(bromomethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C7H6BrNO2/c8-4-6-5(7(10)11)2-1-3-9-6/h1-3H,4H2,(H,10,11)

InChI Key

AWJOCUAGGGHSMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CBr)C(=O)O

Origin of Product

United States

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